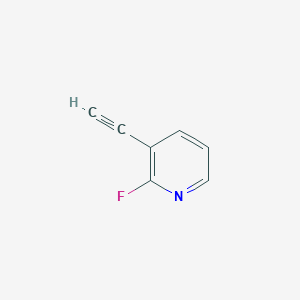

3-Ethynyl-2-fluoropyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethynyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAMDLBURXEYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719412 | |

| Record name | 3-Ethynyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933768-06-0 | |

| Record name | 3-Ethynyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethynyl 2 Fluoropyridine and Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. organic-chemistry.org For the synthesis of 3-ethynyl-2-fluoropyridine and its derivatives, several palladium-catalyzed methods are employed, including Sonogashira, Suzuki-Miyaura, and Heck couplings. These reactions are valued for their tolerance of various functional groups and their ability to proceed under relatively mild conditions. wikipedia.org

The Sonogashira reaction is a cornerstone for the introduction of terminal alkynes, such as in the synthesis of this compound. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org

The efficiency of the Sonogashira coupling for the synthesis of ethynyl-fluoropyridines is highly dependent on the optimization of reaction parameters. Key factors that are often fine-tuned include the choice of palladium catalyst, ligand, copper source, base, and solvent.

Researchers have explored various palladium sources, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. The selection of a suitable ligand is crucial for the catalytic activity. For instance, phosphine ligands like triphenylphosphine (PPh₃) are frequently used. The reaction often employs a copper(I) salt, such as copper(I) iodide (CuI), as a co-catalyst. scirp.org The choice of base and solvent also plays a significant role. Amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used as both the base and, in some cases, the solvent. scirp.org

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes identified optimal conditions as 2.5 mol% Pd(CF₃COO)₂ as the catalyst, 5 mol% PPh₃ as the ligand, 5 mol% CuI as an additive, and Et₃N as the base in DMF solvent at 100°C for 3 hours. scirp.org While this specific example is for a different substrate, the principles of optimization are broadly applicable to the synthesis of this compound from a corresponding 3-halo-2-fluoropyridine precursor.

Table 1: Optimization of Sonogashira Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 |

| 2 | Pd(PPh₃)₄ | - | CuI | Et₃N/THF | RT | 16 | 92 | |

| 3 | PdCl₂(PPh₃)₂ | - | CuI | Et₃N/DMF | 80 | 12 | 85-95 |

Note: The data in this table is illustrative and compiled from various sources on Sonogashira reactions of substituted pyridines. Specific yields for this compound may vary.

The success of the Sonogashira coupling is also contingent on the nature of the fluoropyridine precursor. Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.org This trend in reactivity holds true for halofluoropyridines. Therefore, 3-iodo-2-fluoropyridine would be the most reactive substrate, followed by 3-bromo-2-fluoropyridine. The use of 3-chloro-2-fluoropyridine might require more forcing conditions or specialized catalytic systems.

The electronic properties of the pyridine (B92270) ring can also influence the reaction. The fluorine atom at the 2-position is electron-withdrawing, which can affect the reactivity of the C-X bond at the 3-position. The reaction generally tolerates a wide range of functional groups on the alkyne coupling partner. soton.ac.uk

However, limitations can arise. Steric hindrance near the reaction site on either the fluoropyridine or the alkyne can decrease the reaction rate and yield. Additionally, certain functional groups on the substrate may interfere with the catalyst, requiring protection-deprotection strategies.

Once this compound is synthesized, the Suzuki-Miyaura coupling offers a powerful method for its further functionalization. This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. In the context of this compound derivatives, this could involve coupling at another position on the pyridine ring if a suitable halide is present, or functionalization of a derivative of this compound.

For instance, if one were to start with a dihalofluoropyridine, a Sonogashira coupling could be performed selectively at one position, followed by a Suzuki-Miyaura coupling at the other. The reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it highly versatile for building complex molecular architectures. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.net

The Heck reaction provides another avenue for the functionalization of fluoropyridine systems. This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org For derivatives of this compound, the Heck reaction could be used to introduce alkenyl substituents at other positions on the pyridine ring, assuming a suitable halo-substituted precursor is used. The reaction typically exhibits high stereoselectivity. organic-chemistry.org

Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), can also be employed for the derivatization of fluoropyridine scaffolds, each offering its own set of advantages regarding substrate scope and reaction conditions.

The design of ligands is paramount in controlling the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. nih.gov The ligand stabilizes the palladium center, influences its electronic properties, and modulates its steric environment. These factors, in turn, affect the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

For reactions involving electron-deficient substrates like fluoropyridines, electron-rich and sterically bulky phosphine ligands are often beneficial. nih.gov Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos, BrettPhos) have demonstrated remarkable efficacy in challenging coupling reactions. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable catalysts for various cross-coupling reactions. The choice of ligand can influence not only the reaction rate but also the regioselectivity and chemoselectivity of the transformation. nih.gov

Table 2: Common Ligands in Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | Examples | Application Notes |

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Commonly used, P(t-Bu)₃ is effective for less reactive substrates. |

| Bidentate Phosphines | BINAP, dppf | Offer increased stability to the catalyst complex. |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective for challenging couplings, including those with aryl chlorides and sterically hindered substrates. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Provide thermally stable and highly active catalysts. |

Sonogashira Coupling for Ethynyl (B1212043) Introduction

Metal-Free Synthetic Approaches

Metal-free synthetic routes are increasingly favored due to their cost-effectiveness, reduced toxicity, and simplified purification processes. For this compound and its derivatives, these approaches primarily involve nucleophilic aromatic substitution, multicomponent reactions, and cycloaddition strategies.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis and functionalization of fluoropyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C-2 and C-4 positions, by stabilizing the negatively charged intermediate (a Meisenheimer-like complex). stackexchange.com The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. nih.gov

While direct, unassisted SNAr reactions on electron-rich pyridines can be challenging, the activation of the pyridine ring can be achieved through various means. One such metal-free strategy involves the use of electron-deficient acetylenes to enhance the electrophilicity of the pyridine ring. In this approach, the pyridine nitrogen atom attacks the electron-deficient triple bond of the acetylene (B1199291), forming a zwitterionic intermediate. nih.gov This activation facilitates the subsequent nucleophilic attack on the pyridine ring.

This methodology has been particularly explored in the context of SNH reactions with phosphorus nucleophiles, where the acetylene acts as a three-modal adjuvant by:

Activating the pyridine ring towards the nucleophile. nih.gov

Deprotonating the P-H bond of the nucleophile. nih.gov

Facilitating the nucleophilic addition and subsequent release of a reduced acetylene. nih.gov

Although this specific strategy has been detailed for the introduction of phosphorus-containing groups, the underlying principle of acetylene-mediated activation of the pyridine ring presents a potential metal-free pathway for the synthesis of various substituted pyridines.

Organic superbases have emerged as powerful catalysts for SNAr reactions, enabling the substitution of traditionally less reactive aryl fluorides under metal-free conditions. These strong, non-nucleophilic bases function by deprotonating a wide range of nucleophiles, thereby increasing their reactivity towards the aromatic ring. A notable example is the use of the organic superbase t-Bu-P4, which has been shown to efficiently catalyze the concerted SNAr reactions of various aryl fluorides, including 2-fluoropyridine (B1216828).

The catalytic cycle of a superbase-catalyzed SNAr reaction typically involves the following steps:

Deprotonation of the nucleophile by the superbase to form a highly reactive anionic nucleophile.

Nucleophilic attack of the anion on the fluoroaromatic compound, leading to the displacement of the fluoride ion and formation of the product.

Regeneration of the superbase catalyst.

This method offers excellent functional group tolerance and allows for the use of a diverse array of nucleophiles, making it a versatile tool for the synthesis of functionalized aromatic and heteroaromatic compounds.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Various MCRs have been developed for the synthesis of substituted pyridines, often involving condensation and cyclization cascades. acsgcipr.org

While specific MCRs for the direct synthesis of this compound are not extensively documented, general strategies for constructing polysubstituted pyridines can be adapted. For instance, the Hantzsch pyridine synthesis and its variations, which are classical MCRs, involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. By carefully selecting starting materials with the desired functionalities, it is plausible to construct a 2,3-disubstituted pyridine core that can be further elaborated to introduce the fluoro and ethynyl groups.

The general appeal of MCRs lies in their operational simplicity and the ability to generate molecular diversity from readily available starting materials.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of cyclic systems, including the pyridine ring. Formal [3+3] cycloaddition reactions have been described for the synthesis of substituted pyridines from readily available enamines and α,β-unsaturated aldehydes or ketones. acs.orgnih.gov This organocatalyzed approach allows for the formation of tri- or tetrasubstituted pyridine scaffolds bearing various functional groups. acs.orgnih.gov

Another relevant strategy is the intermolecular [4+2] cycloaddition (Diels-Alder reaction) of pyrazinone precursors with alkynes, which, after a subsequent cycloreversion step, yields 2-pyridone derivatives. nih.gov Although this method produces 2-pyridones, these can be valuable intermediates for the synthesis of 2-fluoropyridines. The regioselectivity of the initial cycloaddition is a key factor in determining the final substitution pattern of the pyridine ring. nih.gov

These cycloaddition strategies offer convergent pathways to the pyridine core, with the potential for creating the specific 2,3-disubstitution pattern required for this compound.

Functionalization and Derivatization Strategies

The this compound scaffold possesses two key reactive sites for further functionalization: the terminal alkyne and the pyridine ring itself. This allows for the generation of a wide array of derivatives with diverse properties.

The terminal ethynyl group is particularly versatile. It can undergo a variety of transformations, including:

Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole linkage. This allows for the straightforward conjugation of this compound with a wide range of azide-containing molecules, including biomolecules and functional materials. researchgate.net

Sonogashira Coupling : While often used in the synthesis of the parent compound, the terminal alkyne can also be further coupled with aryl or vinyl halides to extend the carbon framework.

Addition Reactions : The triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding vinyl or ethyl derivatives, or hydration to yield a methyl ketone.

The pyridine ring, although generally electron-deficient, can also be functionalized. The fluorine atom at the 2-position can be displaced by various nucleophiles via SNAr reactions, as discussed previously. Additionally, the C-H bonds of the pyridine ring can be targeted for functionalization, although this often requires specific directing groups or activation strategies. nih.govresearchgate.netnih.gov The electronic properties of the existing substituents will dictate the regioselectivity of any further substitution on the ring. researchgate.net

Below is a table summarizing potential derivatization reactions for this compound.

| Reactive Site | Reaction Type | Reagents and Conditions | Product Type |

| Ethynyl Group | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | R-N3, Cu(I) catalyst | 1,2,3-Triazole derivative |

| Sonogashira Coupling | R'-X (Aryl/Vinyl Halide), Pd catalyst, Cu(I) co-catalyst, base | Disubstituted alkyne | |

| Hydrogenation | H2, Pd/C or other catalyst | 3-Vinyl- or 3-ethyl-2-fluoropyridine | |

| Pyridine Ring (C-F) | Nucleophilic Aromatic Substitution (SNAr) | Nu-H (e.g., R-OH, R-NH2, R-SH), base | 2-Substituted-3-ethynylpyridine |

| Pyridine Ring (C-H) | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3/H2SO4 | Nitro-3-ethynyl-2-fluoropyridine |

Strategies Involving the Fluoropyridine Ring

The fluoropyridine ring itself offers avenues for functionalization, either by leveraging the directing effects of its substituents or by directly activating its C-F or C-H bonds.

The regioselective functionalization of pyridines is crucial for the synthesis of specifically substituted derivatives. Methods such as directed ortho-metalation (DoM) or halogen/metal exchange reactions are powerful tools for achieving this control. In directed metalation, a directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. While the ethynyl and fluoro groups are not traditional directing groups, their electronic influence and the inherent reactivity of the pyridine ring guide substitution patterns.

Alternatively, halogen/metal exchange can be used on halogenated pyridine precursors to generate organometallic intermediates that can then react with various electrophiles. For 2-halopyridines, functionalization can be achieved through nucleophilic aromatic substitution (SNAr), where the halide is displaced by a nucleophile. The high electronegativity of fluorine makes 2-fluoropyridines particularly reactive towards SNAr, often proceeding faster than with other halopyridines. nih.gov

| Method | Reagents | Position of Functionalization |

| Directed Metalation | n-BuLi, TMP-base | C4 or C6 (depending on steric/electronic factors) |

| Nucleophilic Aromatic Substitution (SNAr) | Nu⁻ (e.g., RO⁻, R₂N⁻) | C2 (Displacement of Fluorine) |

| C-H Fluorination | AgF₂ | C6 (if C2, C3 are substituted) |

The direct activation of otherwise inert C-F and C-H bonds is a frontier in synthetic chemistry. Transition metal-mediated cleavage of these bonds in fluoroaromatics, including fluoropyridines, allows for their conversion into new functional groups. In molecules with both C-F and C-H bonds, a competition between the activation of each can occur. The outcome is highly dependent on the metal center used. For instance, nickel and platinum complexes can mediate these transformations, but show different preferences.

Studies have shown that for partially fluorinated aromatics, C-H activation can compete with or even be favored over C-F activation. When C-H bonds are activated, there is often a regioselective preference for the position ortho to the existing fluorine substituent. This directing effect is attributed to the influence of the electronegative fluorine on the energetics of the metal-aryl bond formation. While the thermodynamic product is often the metal fluoride resulting from C-F activation, kinetic control can favor the C-H functionalization product.

| Metal Catalyst System | Bond Activated | Regioselectivity |

| Nickel(0) complexes | C-F or C-H | Varies; C-F activation can be thermodynamically favored |

| Platinum(0) complexes | C-F or C-H | Pt-F bonds are weaker than Ni-F, influencing outcome |

| Rhodium(I) complexes | C-H | Often selective for C-H over C-F activation |

| Palladium catalysts | C-H | Used in catalytic C-H arylation, directed by ortho-F |

Stereoselective Synthesis and Chiral Derivatives

The creation of chiral molecules from achiral precursors is a fundamental goal of modern organic synthesis, particularly for pharmaceutical applications where enantiomers can have vastly different biological activities. While specific examples for the stereoselective synthesis of this compound derivatives are not extensively documented, established principles of asymmetric catalysis can be applied to its scaffold.

One approach involves the dearomatization of the pyridine ring. Nucleophilic addition to activated pyridinium (B92312) salts can proceed stereoselectively when a chiral nucleophile or catalyst is employed, creating chiral dihydropyridine derivatives. mdpi.com Another strategy is the use of chiral transition metal catalysts to perform asymmetric reactions on the substituents. For example, nickel-catalyzed asymmetric coupling reactions have been successfully applied to fluoropyridine substrates to synthesize enantioenriched products. acs.org In such systems, a chiral ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction, such as a cross-coupling or reductive coupling process. acs.org

Furthermore, asymmetric multicomponent reactions, catalyzed by chiral acids like a chiral phosphoric acid, have been used to synthesize axially chiral imidazo[1,2-a]pyridines, demonstrating that complex chiral structures can be built from pyridine precursors in a stereocontrolled manner. nih.govnih.gov These methodologies provide a framework for the potential development of chiral derivatives from this compound.

| Asymmetric Strategy | Catalyst/Reagent Type | Potential Chiral Product |

| Asymmetric Coupling | Chiral Nickel-Ligand Complex | Chiral α-aryl fluoropyridine |

| Catalytic Asymmetric Dearomatization | Chiral Lewis Acid or Organocatalyst | Chiral dihydropyridine derivatives |

| Asymmetric Multicomponent Reaction | Chiral Phosphoric Acid | Axially chiral fused pyridine heterocycles |

| Asymmetric Addition to Alkyne | Chiral Metal Catalyst | Chiral vinyl or alkyl derivatives |

Reactivity and Reaction Mechanisms of 3 Ethynyl 2 Fluoropyridine

Investigation of Nucleophilic Attack on the Pyridine (B92270) Ring

Nucleophilic Aromatic Substitution (NAS) is a key reaction class for electron-poor aromatic systems like substituted pyridines. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

In 3-ethynyl-2-fluoropyridine, both the ethynyl (B1212043) and fluoro substituents activate the pyridine ring for nucleophilic attack. The fluorine atom, being highly electronegative, activates the C2 position for substitution and serves as an excellent leaving group. wikipedia.orgrsc.org The ethynyl group further activates the ring through its electron-withdrawing character.

A notable application of this reactivity is in cascade reactions, where an initial Nucleophilic Aromatic Substitution (SNAr) is followed by an intramolecular cyclization. The ethynyl group, in this context, plays a dual role: first as an activating group for the initial SNAr step, and second as an electrophilic trap for the tethered nucleophile in the subsequent cyclization. rsc.org This strategy has been employed to synthesize complex heterocyclic structures. For instance, the reaction with various nucleophiles can lead to the formation of fused ring systems, with the reaction conditions influencing the yield and product distribution. rsc.org

Table 1: Synthesis of Fused Heterocycles via SNAr/Intramolecular Cyclization of 2-Fluoro-arylacetylenes rsc.org

This table illustrates the reactivity of 2-fluoro-arylacetylenes, including pyridine derivatives, with different nucleophiles in a cascade reaction. The data is representative of the principles applicable to this compound.

| Electrophile (Arylacetylene) | Nucleophile | Product | Yield (%) |

| 1-fluoro-2-(phenylethynyl)benzene | p-toluidine | 1-phenyl-5-methyl-1H-indole | 95 |

| 1-fluoro-2-(phenylethynyl)benzene | Hydroxide (B78521) | 2-phenylbenzofuran | 99 |

| 1-fluoro-2-(phenylethynyl)benzene | Acetamide | N-(2-phenyl-1H-indol-1-yl)acetamide | 59 |

| This compound | Hydroxide | furopyridine derivative | Moderate to High |

Note: Specific yield for this compound with hydroxide was not provided in the source but described as successful.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored compared to benzene. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring, deactivating it towards attack by electrophiles, in a manner similar to a nitro group in nitrobenzene. wikipedia.org

Should an EAS reaction occur, the directing effects of the substituents would determine the position of substitution. Halogens are known to be ortho- and para-directing deactivators. libretexts.org The pyridine nitrogen directs incoming electrophiles primarily to the C3 and C5 positions. The interplay of these directing effects in this compound would likely lead to complex product mixtures under harsh reaction conditions, with substitution anticipated at the C5 position, which is para to the fluorine and meta to the ethynyl group.

Mechanisms of Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental transformations in modern organic synthesis. acs.org The general mechanism for reactions like the Suzuki or Sonogashira coupling involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition : The active Pd(0) catalyst inserts into a carbon-halide or carbon-triflate bond of one of the coupling partners, forming a Pd(II) complex.

Transmetalation : A second coupling partner, typically an organometallic reagent (like an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling), transfers its organic group to the Pd(II) complex.

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

In the context of this compound, the molecule can participate in cross-coupling reactions primarily through its terminal alkyne. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a key reaction pathway. ambeed.com In this reaction, this compound would provide the alkyne component. The mechanism involves the formation of a copper(I) acetylide in situ, which then undergoes transmetalation with the Pd(II)-aryl complex. soton.ac.uk

While the C-F bond is generally robust, C-F bond activation in cross-coupling is an emerging field. rsc.org However, in standard palladium-catalyzed reactions, C-Br or C-I bonds are significantly more reactive and would be the preferred sites for oxidative addition over a C-F bond on a pyridine ring. arkat-usa.org

Reaction Pathways Involving the Ethynyl Moiety

The ethynyl group is a highly versatile functional group that can undergo a wide range of chemical transformations.

Addition Reactions : The triple bond can react with electrophiles such as hydrogen halides. A study on the hydrohalogenation of 2-ethynylpyridine (B158538) demonstrated that the reaction proceeds via protonation of the pyridine nitrogen. This forms a pyridinium (B92312) salt, which greatly enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the halide counteranion to yield a vinyl halide. acs.org

Hydrogenation : The alkyne can be selectively reduced to the corresponding alkene or fully saturated to the alkane using catalytic hydrogenation. ambeed.com

Cyclization Reactions : As mentioned in section 3.1, the ethynyl group can act as an intramolecular electrophile. Following an initial SNAr at the C2 position, the newly introduced nucleophile can attack the proximal alkyne in a 5-endo-dig cyclization to create fused bicyclic systems. rsc.org

Sonogashira Coupling : The terminal proton of the ethynyl group is acidic and can be removed to form a metal acetylide, which is a key intermediate in Sonogashira cross-coupling reactions to form disubstituted alkynes. ambeed.com

Nucleophilic Addition : Strong nucleophiles like organolithium or Grignard reagents can add across the triple bond. ambeed.com

Table 2: Representative Reactions of the Ethynyl Group in Ethynylpyridines

| Reaction Type | Reagents | Product Type | Reference |

| Hydrohalogenation | Hydrochloric Acid (HCl) | 2-(2-chloroethenyl)pyridine derivative | acs.org |

| Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst, Base | Aryl-substituted ethynylpyridine | soton.ac.uk, ambeed.com |

| Intramolecular Cyclization | Nucleophile (e.g., OH⁻), then heat | Fused furopyridine system | rsc.org |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Ethylenylpyridine or Ethylpyridine | ambeed.com |

Influence of Fluorine Atom on Reactivity and Selectivity

The fluorine atom at the C2 position exerts a profound influence on the reactivity and selectivity of this compound through a combination of inductive and resonance effects.

Activation towards Nucleophilic Attack : The primary effect of the fluorine atom is its strong electron-withdrawing inductive effect. This effect lowers the electron density of the pyridine ring, particularly at the ortho (C2) and para (C4, C6) positions, making the ring highly susceptible to nucleophilic aromatic substitution. arkat-usa.orgrsc.org

Leaving Group Ability : Fluorine is an excellent leaving group in many SNAr reactions, often showing enhanced reactivity compared to other halogens. rsc.org It is considered the best halogen leaving group for substitutions involving organolithium compounds. wikipedia.org

Modulation of Electronic Properties : The introduction of fluorine atoms to an aromatic ring leads to a stabilization of the molecule's π-system orbitals. nih.gov This can increase the molecule's thermal stability and resistance to certain reactions. nih.gov

Directing Group in Metallation : The fluorine atom can influence the regioselectivity of lithiation reactions, directing organolithium bases to adjacent positions.

C-F Bond Activation : While generally strong, the C-F bond can be cleaved under specific transition-metal-free conditions, for example, using strong bases or Lewis acids, opening up alternative functionalization pathways. scispace.com

Computational and Theoretical Studies on 3 Ethynyl 2 Fluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods model the electronic structure of a molecule to derive its geometry, energy, and various other chemical properties.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations can elucidate the electronic structure, reactivity, and spectral behavior of pyridine (B92270) derivatives. For instance, studies on related molecules like 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to analyze their reactivity.

A key aspect of reactivity analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For example, a comparative analysis of fluoropyridine derivatives showed that substitutions significantly influence this gap, with a smaller gap indicating higher reactivity.

In the case of 3-Ethynyl-2-fluoropyridine, the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the π-system of the ethynyl (B1212043) group, would be expected to create a unique electronic distribution. DFT calculations are adept at modeling these effects. Natural Population Analysis (NPA) derived from DFT calculations can reveal the partial charges on each atom, offering insights into the molecule's electrophilic and nucleophilic sites. The ethynyl group's terminal carbon, for instance, can be analyzed for its electrophilicity, which is a predictor of its susceptibility to nucleophilic attack, a principle used to guide the discovery of new chemoselective electrophiles.

Table 1: Calculated Electronic Properties of Related Fluoropyridine Derivatives (DFT/B3LYP/6-311g++) Note: Data presented is for analogue compounds to illustrate the type of information generated from DFT studies, as specific data for this compound is not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 6-Fluoropyridine-3-amine | -5.79 | -0.65 | 5.14 |

| Pyridine | -6.74 | -0.37 | 6.37 |

This data, derived from a study on pyridine derivatives, illustrates how DFT quantifies electronic properties. 6-Fluoropyridine-3-amine was noted for having the lowest HOMO-LUMO gap among the studied derivatives, indicating higher reactivity.

Ab initio calculations, which are based on first principles without empirical parameters, are highly reliable for determining molecular geometry and predicting vibrational spectra. Methods like Møller-Plesset perturbation theory (MP2) with correlation-consistent basis sets (e.g., cc-pVTZ) are used to compute optimized molecular structures.

For related molecules like 2-fluoropyridine and 3-fluoropyridine, ab initio and DFT calculations have been used to determine their geometric parameters (bond lengths and angles). The results show excellent agreement with experimental data where available. Such studies have revealed that halogen substitution on the pyridine ring can cause specific structural changes, such as the shortening of the N–C(2) bond in 2-halopyridines. For this compound, calculations would similarly predict the planarity of the pyridine ring and the linear geometry of the ethynyl substituent.

Vibrational analysis is another key output of these calculations. The computed harmonic vibrational frequencies, when appropriately scaled, can be used to assign experimental infrared (IR) and Raman spectra. Studies on 2- and 3-fluoropyridine have demonstrated that the calculated vibrational frequencies match the experimental spectra extremely well, allowing for a confident assignment of vibrational modes, including the characteristic C-F bond stretching frequency.

Table 2: Selected Optimized Geometric Parameters of 2-Fluoropyridine and 3-Fluoropyridine Note: This table presents calculated data for analogue compounds to demonstrate the outputs of ab initio calculations.

| Parameter | 2-Fluoropyridine (MP2/cc-pVTZ) | 3-Fluoropyridine (MP2/cc-pVTZ) |

| Bond Lengths (Å) | ||

| C(2)-F | 1.349 | - |

| C(3)-F | - | 1.353 |

| N(1)-C(2) | 1.332 | 1.336 |

| C(2)-C(3) | 1.385 | 1.384 |

| Bond Angles (deg) | ||

| N(1)-C(2)-C(3) | 123.5 | 124.1 |

| F-C(2)-N(1) | 115.6 | - |

| F-C(3)-C(2) | - | 118.8 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations provide static pictures of molecular properties, MD simulations offer a view of the dynamic evolution of a system. This technique could be applied to this compound to understand its behavior in different environments, such as in solution or interacting with a biological macromolecule.

An MD simulation would involve placing the molecule in a simulated box, often filled with solvent molecules like water. The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated to trace the trajectories of the atoms. This allows for the study of phenomena such as solvation, conformational changes, and transport properties. For instance, MD simulations have been employed to assess protein-ligand interactions and the deformability of amino acid residues upon binding of pyridine derivatives. Although no specific MD studies on this compound are available, the methodology is well-suited to explore its interactions and dynamic behavior in condensed phases.

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a relatively rigid molecule like this compound, the primary conformational degree of freedom is the rotation around the single bond connecting the ethynyl group to the pyridine ring. However, due to the sp-hybridization of the ethynyl carbon and the sp2-hybridization of the ring carbon, this rotation has a very low energy barrier, and the molecule is effectively planar.

The more significant aspect of its spatial properties lies in its intermolecular interactions. The fluorine atom, the nitrogen atom, and the ethynyl group are all capable of participating in non-covalent interactions. The nitrogen atom is a strong hydrogen bond acceptor. Studies on the hydration of 2-fluoropyridine, a closely related molecule, have provided detailed insights into these interactions. Using pulsed jet Fourier transform microwave spectroscopy combined with ab initio calculations, it was shown that the 2-fluoropyridine-water complex is stabilized by a primary O−H···N hydrogen bond and a secondary C−H···O weak hydrogen bond, with the water molecule acting as both a proton donor and acceptor. This forms a planar, cyclic structure. Such findings strongly suggest that this compound would engage in similar strong hydrogen bonding at the pyridine nitrogen. The ethynyl group's acidic hydrogen could also act as a hydrogen bond donor, and its π-system could participate in π-stacking or π-hydrogen bond interactions.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds. As mentioned in section 4.1.2, the vibrational frequencies calculated using DFT and ab initio methods correspond to the peaks observed in IR and Raman spectra. The excellent agreement found for 2- and 3-fluoropyridine between calculated and experimental spectra allows for a reliable prediction of the vibrational spectrum of this compound. Key predicted features would include the C≡C stretch of the ethynyl group, the C-F stretch, and various pyridine ring vibrations.

Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These calculations provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra that can be compared with experimental data to confirm the molecular structure. The electronic environment of each nucleus, which determines its chemical shift, is accurately modeled by these quantum chemical methods.

Applications of 3 Ethynyl 2 Fluoropyridine in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Molecules

The unique structure of 3-Ethynyl-2-fluoropyridine, featuring a reactive ethynyl (B1212043) group, a fluorine atom, and a pyridine (B92270) ring, makes it a versatile scaffold for the synthesis of novel bioactive compounds. bldpharm.com

Pyridine-Based Scaffolds in Pharmaceutical Agents

The pyridine ring is a privileged scaffold in medicinal chemistry, found in over 7000 approved drugs. rsc.org Its presence is associated with a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and bioavailability. mdpi.comenpress-publisher.com The adaptability of the pyridine ring allows for extensive structural modifications, making it a frequent choice for the core of new therapeutic agents. enpress-publisher.com

Impact of Fluorine on Pharmacological Properties and Bioavailability

The introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile. researchgate.net Fluorine's high electronegativity and small size can alter the electronic properties of a molecule, which can lead to enhanced binding affinity to target proteins. researchgate.netnumberanalytics.com One of the most significant benefits of fluorination is the increased metabolic stability of a compound. nih.govbenthamscience.com The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes, which can prolong the drug's half-life in the body. nih.gov Furthermore, the strategic placement of fluorine atoms can block sites of metabolic oxidation. mdpi.com Fluorination can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. researchgate.netnih.gov

Role as a Key Intermediate in Drug Synthesis

A chemical intermediate is a substance produced during the conversion of a reactant to a product. dapinpharma.com this compound serves as a valuable intermediate in the synthesis of more complex molecules due to its reactive ethynyl group. This group can participate in various chemical reactions, such as cycloadditions and coupling reactions, allowing for the construction of diverse molecular architectures. bldpharm.com For instance, the ethynyl group can be readily transformed into other functional groups, providing a handle for further synthetic modifications. The presence of the fluorine atom and the pyridine nitrogen also allows for directed chemical transformations on the aromatic ring.

Development of Enzyme Inhibitors and Modulators

The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. The pyridine ring can mimic the structure of natural enzyme substrates or cofactors, while the ethynyl and fluoro groups can be tailored to interact with specific residues in the active site of an enzyme.

For example, derivatives of fluorinated pyridines have been investigated as inhibitors for various enzymes. While direct studies on this compound as an enzyme inhibitor are not extensively documented in the provided search results, related compounds show promise. For instance, boronic acid derivatives of ethynyl-fluoropyridines are noted for their potential as enzyme inhibitors, particularly for serine proteases. Also, various fluorinated pyridine compounds have been explored for their inhibitory activity against a range of enzymes.

A patent application describes heteroaryl compounds, including those with pyridine structures, as inhibitors of the SUMO-activating enzyme (SAE), which is implicated in proliferative, inflammatory, cardiovascular, and neurodegenerative diseases. google.com This highlights the potential of pyridine-based compounds in the development of novel enzyme-targeted therapies.

Applications in Radiolabeling and Imaging Agents

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a critical area of research for diagnosing and monitoring diseases. Fluorine-18 (B77423) is a preferred radionuclide for PET due to its favorable decay characteristics. uchicago.edu The synthesis of PET imaging agents often involves the incorporation of a fluorine-18 atom into a biologically active molecule.

This compound can be a precursor for creating such imaging agents. The ethynyl group is particularly useful as it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for the efficient attachment of the radiolabel or for linking the pyridine moiety to a larger biomolecule. nih.gov

Research has shown that fluorinated pyridine derivatives can be used to create high-affinity PET ligands. For example, fluorinated derivatives of a known metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonist were synthesized and evaluated, with one high-affinity analogue being radiolabeled with fluorine-18. acs.org Additionally, 2-fluoropyridine (B1216828) compounds have been used as prosthetic groups for the fluorine-18 labeling of bombesin (B8815690) analogues for imaging gastrin-releasing peptide receptors. researchgate.net The development of PET imaging agents for neurological disorders also utilizes radiolabeled compounds that can bind to targets like tau proteins and β-amyloid peptides. google.com

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes for fluorinated organic compounds is a key focus of modern chemistry. For 3-ethynyl-2-fluoropyridine and related molecules, future research will likely prioritize methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the application of electrochemical synthesis . This technique can offer a more sustainable pathway for creating fluorinated alkynes, often proceeding with high efficiency (80-90%) and without the need for organic solvents. alfa-chemistry.com It has the potential to unlock access to a range of fluorinated alkynes that are challenging to produce through conventional chemical processes. alfa-chemistry.com

Another area of development is the use of water as a sustainable reaction solvent . rsc.org Research has shown that for certain reactions involving related structures, water or a mixture of water and dimethyl sulfoxide (B87167) (DMSO) can be employed, particularly in nucleophilic aromatic substitution (SNAr) reactions activated by an acetylene (B1199291) group. rsc.org This approach avoids the use of volatile organic solvents and aligns with the principles of green chemistry.

Furthermore, exploring microwave-assisted synthesis presents an opportunity for more efficient and rapid production. nih.gov This method has been recognized as a green chemistry tool and has demonstrated advantages in various organic syntheses, suggesting its potential applicability to the synthesis of this compound derivatives. nih.gov

Table 1: Comparison of Potential Green Synthesis Approaches

| Synthesis Approach | Key Features & Potential Advantages | Relevant Findings for Related Compounds |

| Electrochemical Synthesis | High efficiency, avoids organic solvents, minimal residue. alfa-chemistry.com | Enables access to fluorinated alkynes not accessible by conventional methods. alfa-chemistry.com |

| Water as a Solvent | Sustainable, reduces reliance on volatile organic compounds. rsc.org | Effective for SNAr/cyclization reactions of similar acetylene-activated compounds. rsc.org |

| Microwave-Assisted Synthesis | Increased reaction rates, reduced energy consumption. nih.gov | Proven as an efficient methodology for synthesizing other pyridine (B92270) derivatives. nih.gov |

Advanced Materials Science Applications

The distinct electronic properties and reactive nature of this compound make it a compelling building block for advanced materials. bldpharm.com The ethynyl (B1212043) group provides a site for polymerization and cross-linking, while the fluorine atom can enhance properties like metabolic stability and electronic performance.

Future research is expected to explore its incorporation into:

Conductive Polymers: The ethynyl group is well-suited for creating cross-linked polymer networks, which could lead to the development of novel conductive materials.

Organic Electronics: Fluorinated materials are of increasing importance in electronic components. alfa-chemistry.comalfa-chemistry.com The specific electronic characteristics imparted by the fluorine and ethynyl functionalities could be harnessed for applications in organic light-emitting diodes (OLEDs), field-effect transistors, and other electronic devices. alfa-chemistry.com

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the ethynyl group offer potential coordination sites for metal ions, suggesting that this compound could serve as a ligand in the construction of MOFs with tailored properties for gas storage, separation, or catalysis.

Expansion of Biological Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.com The introduction of fluorine and an ethynyl group can significantly modulate a molecule's biological activity, metabolic stability, and binding affinity to protein targets.

Future research into the biological applications of this compound and its derivatives is likely to focus on:

Kinase Inhibitors: The structural motifs present in this compound are found in molecules that target kinases, a class of enzymes often implicated in cancer and other diseases.

PROTACs (Proteolysis Targeting Chimeras): The ethynyl group's compatibility with "click chemistry" makes it a valuable handle for constructing PROTACs, which are designed to selectively degrade target proteins.

Neurological Disorders: Derivatives of fluorinated pyridines have been investigated as potential imaging agents for metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which is involved in various brain disorders. acs.org This suggests a potential avenue for developing new central nervous system (CNS) active compounds.

Antimicrobial Agents: Research on analogous fluorinated pyridine compounds has shown significant antimicrobial effects, indicating a potential line of investigation for developing new antibiotics.

Table 2: Potential Biological Research Areas for this compound Derivatives

| Research Area | Rationale | Potential Application |

| Oncology | Kinase inhibition and PROTAC development. | Development of new anti-cancer therapeutics. |

| Neuroscience | Targeting CNS receptors like mGluR5. acs.org | Imaging agents and treatments for neurological disorders. acs.org |

| Infectious Diseases | Observed antimicrobial activity in similar compounds. | Development of novel antibiotics. |

| Chemical Biology | Use as chemical probes for studying enzyme binding. | Elucidating biological pathways and target validation. |

Development of Novel Catalytic Systems

The structural features of this compound also make it an intriguing candidate for use in the development of new catalytic systems.

Ligand Development: The pyridine nitrogen atom can coordinate to transition metals, making this compound a potential ligand in homogeneous catalysis. The electronic properties of the ligand, influenced by the fluorine and ethynyl groups, could be used to tune the reactivity and selectivity of a metal catalyst. For instance, electron-deficient pyridine ligands like 2-fluoropyridine (B1216828) have been shown to be effective in certain palladium-catalyzed C-H activation reactions. acs.org

Catalyst Support: The ethynyl group could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst with improved stability and recyclability.

Organocatalysis: While less explored, the potential for the pyridine nitrogen to act as a basic site or for the molecule to participate in other non-covalent interactions could be investigated in the context of organocatalysis.

The ongoing exploration into the synthesis and reactivity of fluorinated compounds will undoubtedly lead to the discovery of new catalytic systems where molecules like this compound play a central role, either as a ligand, a substrate for generating other valuable structures, or as a catalyst itself. rsc.orgnih.gov

Q & A

Q. How do electronic effects of fluorine and ethynyl groups influence the photophysical properties of pyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.